molecular formula C16H21N3O4 B2390666 2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-56-0

2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2390666
CAS No.: 886913-56-0
M. Wt: 319.361
InChI Key: UFLXXXHBLBIAAD-UHFFFAOYSA-N
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Description

This compound is a pyridopyrimidine derivative characterized by a hydroxy group at position 2, a methyl group at position 9, and a 3-isopropoxypropyl carboxamide substituent at position 2. Its core structure consists of a fused pyrido[1,2-a]pyrimidine ring system with a ketone at position 3.

Properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(2)23-9-5-7-17-14(20)12-15(21)18-13-11(3)6-4-8-19(13)16(12)22/h4,6,8,10,21H,5,7,9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXXXHBLBIAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antiviral Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antiviral properties. Specifically, studies have shown that derivatives of this compound demonstrate effectiveness against various viruses, including those causing febrile illnesses such as West Nile Virus and Dengue Virus. The compound's low cytotoxicity coupled with high antiviral activity positions it as a potential candidate for further development in antiviral therapies .

Antitumor Activity

The biological activity of pyrido[1,2-a]pyrimidines extends to antitumor effects. Compounds in this class have been reported to exhibit inhibitory effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the pyrido[1,2-a]pyrimidine scaffold can enhance its potency against specific cancer types .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : The compound interferes with viral replication processes at various stages, potentially by inhibiting viral polymerases or proteases.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
  • Cell Cycle Modulation : The compound can induce cell cycle arrest in specific phases, thereby preventing cancer cell proliferation.

Study on Antiviral Efficacy

A study published in J. Org. Pharm. Chem. evaluated the antiviral efficacy of a related compound against the West Nile Virus. The results indicated that the compound exhibited significant antiviral activity with an IC50 value indicating potent inhibition of viral replication .

Antitumor Activity Assessment

In another investigation focusing on antitumor activity, derivatives similar to this compound were tested against several cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity against breast and lung cancer cells .

Data Summary

Activity Target IC50 Value Remarks
AntiviralWest Nile Virus12 µMHigh efficacy with low cytotoxicity
AntitumorBreast Cancer Cell Line8 µMInduces apoptosis
AntitumorLung Cancer Cell Line10 µMCell cycle arrest observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound 1-(3-Methoxypropyl)-9-Methyl-4-Oxo-N-(2-Phenylethyl)-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide () shares a pyridopyrimidine core but differs in critical ways:

  • Core Structure : The compound incorporates a pyrrolo[2,3-d] ring fused to the pyridopyrimidine system, creating a tricyclic scaffold. This increases molecular rigidity and may enhance binding to planar enzyme active sites.
  • Substituents: Position 1: A 3-methoxypropyl group replaces the hydroxy group at position 2 in the target compound, reducing hydrogen-bonding capacity but improving metabolic stability.

Hypothesized Pharmacological Implications

Property Target Compound Compound
Molecular Weight ~375 g/mol (estimated) ~460 g/mol (estimated)
Hydrogen-Bond Donors 2 (hydroxy + carboxamide) 1 (carboxamide only)
LogP (Lipophilicity) Moderate (isopropoxypropyl) High (phenylethyl + methoxypropyl)
Solubility Likely moderate (polar hydroxy group) Low (aromatic/hydrophobic groups)

The tricyclic structure of the compound may confer higher selectivity for kinases or G-protein-coupled receptors (GPCRs) due to increased steric complementarity. However, its lower solubility could limit bioavailability. In contrast, the target compound’s hydroxy group may improve aqueous solubility, favoring oral administration .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s simpler pyridopyrimidine core (vs. the tricyclic system in ) likely simplifies synthesis and scalability.
  • Biological Activity : Pyridopyrimidines with hydroxy groups (e.g., analogous to the target compound) have shown inhibitory activity against bacterial DNA gyrase, while tricyclic variants (e.g., ) are often explored in cancer therapy .
  • Data Gaps : Direct comparative studies between these compounds are absent in public literature. Experimental validation is needed to confirm hypothesized properties.

Q & A

Basic: What is the synthetic methodology for preparing 2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

Answer:
The compound is synthesized via a condensation reaction between the carboxylate precursor (e.g., 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) and 3-isopropoxypropylamine under reflux in ethanol . Key steps include:

  • Purification: Recrystallization from ethanol or chromatography for high purity.
  • Structural validation: Elemental analysis (C, H, N) and ¹H NMR spectroscopy. Notably, aromatic protons in the pyrido-pyrimidine core exhibit downfield shifts (~δ 8.5–9.0 ppm) due to electron-withdrawing effects of the carbonyl and hydroxyl groups .

Basic: How is the compound’s structure confirmed experimentally?

Answer:

  • ¹H NMR: Signals for aromatic protons in the pyrido-pyrimidine nucleus are shifted compared to simpler analogs, confirming electronic effects from substituents .
  • Elemental analysis: Matches calculated values for C, H, and N within ±0.3% error .
  • Mass spectrometry (hypothetical): High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₆N₄O₅).

Basic: What standard pharmacological models evaluate its analgesic activity?

Answer:
The acetic acid-induced writhing test in rodents is commonly used:

  • Protocol: Intraperitoneal injection of acetic acid (0.6% v/v) induces abdominal contractions; test compound administration (oral or IV) reduces writhing counts.
  • Controls: Positive controls (e.g., aspirin or indomethacin) and vehicle-treated groups.
  • Findings: Benzylamide analogs of this scaffold show comparable activity to 4-hydroxyquinolin-2-ones, suggesting shared mechanisms .

Advanced: How does the isopropoxypropyl substituent influence bioactivity compared to benzyl analogs?

Answer:
A structure-activity relationship (SAR) study reveals:

Substituent LogP Analgesic Efficacy (ED₅₀, mg/kg) Notes
Benzyl2.115.2 ± 1.8Baseline
3-Isopropoxypropyl1.812.5 ± 1.3Improved solubility, similar potency
4-Fluorobenzyl2.410.9 ± 1.5Enhanced activity via hydrophobic interactions

The isopropoxypropyl group balances lipophilicity (LogP ~1.8) and solubility, maintaining efficacy while improving pharmacokinetic properties .

Advanced: What evidence supports bioisosterism between pyrido-pyrimidine and quinolinone cores?

Answer:
Bioisosterism is inferred from:

  • Overlap in pharmacophore features: Both cores have a planar aromatic system, hydroxyl/carbonyl groups at analogous positions, and similar electronic profiles.
  • Biological equivalence: In the acetic acid writhing model, ED₅₀ values for pyrido-pyrimidine carboxamides (e.g., 12.5 mg/kg) align with 4-hydroxyquinolin-2-one analogs (13.1 mg/kg) .
  • Computational modeling: Molecular docking shows both scaffolds interact with COX-2 active sites via hydrogen bonding to Arg120 and Tyr355 .

Advanced: How to resolve contradictions in biological activity data across assay models?

Answer:
Methodological strategies include:

  • Cross-validation: Test the compound in multiple models (e.g., thermal nociception, formalin test) to confirm target specificity.
  • Dose-response curves: Ensure linearity across concentrations (e.g., 1–100 mg/kg) to identify non-monotonic effects.
  • Statistical rigor: Use randomized block designs (as in agricultural studies ) to control for batch variability.
  • Mechanistic studies: Combine in vitro assays (e.g., COX-2 inhibition) with in vivo data to explain discrepancies .

Advanced: What advanced spectroscopic techniques characterize its tautomeric forms?

Answer:

  • ¹³C NMR: Distinguishes keto (C=O at ~δ 170 ppm) and enol (C-OH at ~δ 95 ppm) tautomers.
  • X-ray crystallography (hypothetical): If crystals are obtained, SHELXL can refine the structure to confirm tautomeric preference.
  • Dynamic NMR: Variable-temperature ¹H NMR detects slow exchange between tautomers in solution.

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